molecular formula C12H24NO8P B116256 [(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 144861-12-1

[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B116256
CAS No.: 144861-12-1
M. Wt: 341.29 g/mol
InChI Key: GAZIIOYXDWTTMC-LBPRGKRZSA-N
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Description

[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a synthetic organic compound with the molecular formula C12H24NO8P It is characterized by its unique structure, which includes a phosphate group, a trimethylazaniumyl group, and two acetyloxy groups attached to a propyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as glycerol, acetic anhydride, and 2-(trimethylazaniumyl)ethyl phosphate.

    Acetylation: Glycerol undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to form 1,2,3-triacetoxypropane.

    Phosphorylation: The acetylated glycerol is then reacted with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include:

    Reaction Optimization: Optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, forming different phosphate esters.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Substitution: Nucleophiles such as alcohols or amines.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Hydrolysis: Produces 2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate.

    Substitution: Yields various phosphate esters depending on the nucleophile used.

Scientific Research Applications

[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:

    Biochemistry: Used as a model compound to study enzyme-catalyzed phosphorylation and dephosphorylation reactions.

    Pharmaceuticals: Investigated for its potential as a prodrug, where the acetyloxy groups can be hydrolyzed in vivo to release the active drug.

    Chemical Biology: Employed in the synthesis of phospholipid analogs for studying membrane dynamics and signaling pathways.

Mechanism of Action

The mechanism of action of [(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its hydrolysis to release active intermediates. The molecular targets and pathways include:

    Enzymatic Hydrolysis: Enzymes such as esterases and phosphatases catalyze the hydrolysis of the acetyloxy and phosphate groups.

    Signal Transduction: The released intermediates can participate in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate: Lacks the acetyloxy groups, making it less lipophilic.

    Glycerol 2-phosphate: A simpler analog with only one phosphate group.

    Phosphatidylcholine: A naturally occurring phospholipid with a similar phosphate group but a more complex structure.

Uniqueness

[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its dual acetyloxy groups, which enhance its lipophilicity and potential as a prodrug. This structural feature distinguishes it from simpler analogs and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24NO8P/c1-10(14)18-8-12(21-11(2)15)9-20-22(16,17)19-7-6-13(3,4)5/h12H,6-9H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZIIOYXDWTTMC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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